molecular formula C27H27N3O4 B2986503 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1018162-71-4

4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

Katalognummer: B2986503
CAS-Nummer: 1018162-71-4
Molekulargewicht: 457.53
InChI-Schlüssel: FAAAWRJWDHKUJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzodiazole (benzimidazole) core substituted at the 1-position with a 2-hydroxy-3-phenoxypropyl chain and at the 4-position with a pyrrolidin-2-one moiety bearing a 4-methoxyphenyl group.

Eigenschaften

IUPAC Name

4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-33-22-13-11-20(12-14-22)29-16-19(15-26(29)32)27-28-24-9-5-6-10-25(24)30(27)17-21(31)18-34-23-7-3-2-4-8-23/h2-14,19,21,31H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAAWRJWDHKUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Ring: Starting with o-phenylenediamine, the benzodiazole ring is formed through a cyclization reaction with a suitable carboxylic acid derivative.

    Introduction of the Phenoxypropyl Group: The phenoxypropyl group is introduced via a nucleophilic substitution reaction using 2-hydroxy-3-phenoxypropyl bromide.

    Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction with a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structural Variations

Substituents on the Phenoxy Group
  • Analog from : 4-[1-(3-Phenoxypropyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one lacks the hydroxy group, likely reducing polarity and increasing lipophilicity. This could favor membrane permeability but reduce solubility in aqueous media .
  • Analog from : The 3,4-dimethylphenoxy substituent adds steric bulk and lipophilicity, which might hinder binding to hydrophilic targets but improve metabolic stability .
Aryl Groups on the Pyrrolidinone Ring
  • Target Compound : The 4-methoxyphenyl group is a common pharmacophore in medicinal chemistry, offering electron-donating effects that stabilize aromatic interactions and modulate receptor binding .
  • Analog from : Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate replaces the pyrrolidinone with a carboxylate ester, introducing hydrolyzable functionality that may affect bioavailability .

Hypothesized Pharmacological Implications

  • 4-Methoxyphenyl vs. Phenyl Substitution : The methoxy group in the target compound could improve metabolic stability over plain phenyl groups (as in ) by resisting oxidative degradation .

Data Table: Key Structural and Functional Comparisons

Compound Name / Source Substituents Molecular Weight (g/mol) Key Functional Groups Hypothesized Properties
Target Compound 2-hydroxy-3-phenoxypropyl, 4-methoxyphenyl ~497.5 Hydroxy, methoxy, benzodiazole, pyrrolidinone Moderate solubility, enhanced target binding
3-phenoxypropyl, phenyl ~455.5 Benzodiazole, pyrrolidinone High lipophilicity, membrane permeability
3,4-dimethylphenoxy, 4-methoxyphenyl ~525.6 Methyl, methoxy, benzodiazole Steric hindrance, metabolic stability
4-hydroxy-3-methoxyphenyl, carboxylate ester ~479.5 Hydroxy, methoxy, ester pH-dependent solubility, ester hydrolysis

Biologische Aktivität

The compound 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H29N3O3C_{28}H_{29}N_{3}O_{3}. Its structure features a pyrrolidinone core linked to a benzodiazole moiety and a phenoxypropyl group, which are critical for its biological interactions.

Structural Formula

SMILES CC C C N CC C1 c2nc cccc3 c3n2CC COc2ccccc2 O C1 O\text{SMILES CC C C N CC C1 c2nc cccc3 c3n2CC COc2ccccc2 O C1 O}

Physical Properties

PropertyValue
Molecular Weight445.494 g/mol
SolubilitySoluble in DMSO
StabilityStable under standard conditions

The compound exhibits its biological activity primarily through the modulation of specific molecular targets. It is believed to interact with enzymes and receptors involved in various metabolic pathways, particularly those associated with inflammation and metabolic syndromes .

Pharmacokinetics

Recent studies have characterized the pharmacokinetics of similar compounds, indicating that they may exhibit:

  • High liver microsomal stability : Indicating potential for prolonged action in vivo.
  • Low systemic clearance : Suggesting efficient bioavailability.
  • Moderate volume of distribution : Implying effective tissue penetration.

These properties are crucial for assessing therapeutic potential in treating conditions like type 2 diabetes and obesity .

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit specific enzymes linked to metabolic pathways. For example, inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has been observed, which is crucial in the metabolism of glucocorticoids and implicated in metabolic disorders .

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the compound's efficacy in reducing symptoms associated with metabolic syndrome. For instance, administration of the compound led to significant reductions in blood glucose levels and improved insulin sensitivity in diabetic rats.

Comparative Analysis with Other Compounds

A comparative analysis with other related compounds indicates that this compound may possess superior efficacy due to its unique structural features. The following table summarizes key differences in biological activity among related compounds:

Compound NameIC50 (µM)Target EnzymeEfficacy
Compound A0.1811β-HSD1High
Compound B0.25PLA2G15Moderate
4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one TBDTBDTBD

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.